2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Overview
Description
“4-Fluorophenylacetic acid” is used as an intermediate in the production of fluorinated anesthetics . It’s a white shiny crystalline powder or flakes . “2-Fluorophenylacetic acid” is a chiral derivatizing agent for determination of enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy .
Synthesis Analysis
The synthesis of related compounds involves various stages and conditions. For instance, “ethyl 2-(4-fluorophenylamino)-2-oxoacetate” reacts with water and sodium hydroxide in tetrahydrofuran and methanol at 0 - 20°C .
Molecular Structure Analysis
The molecular formula of “4-Fluorophenylacetic acid” is C8H7FO2 and that of “2-Fluorophenylacetic acid” is FC6H4CH2CO2H .
Chemical Reactions Analysis
“4-Fluorophenylacetic acid” is used as an intermediate in the production of fluorinated anesthetics . “2-Fluorophenylacetic acid” was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .
Physical And Chemical Properties Analysis
“4-Fluorophenylacetic acid” is insoluble in water . It has a melting point of 81-83°C and a boiling point of 164°C (2mmHg) . The molecular weight of “4-Fluorophenylacetic acid” is 154.14 g/mol .
Scientific Research Applications
Environmental Impact and Toxicology
Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) examines their environmental presence and toxicological effects, emphasizing the necessity to understand and mitigate potential environmental and health impacts. Studies focus on the toxicology and mutagenicity of herbicides, including their biochemical pathways and effects on non-target species, highlighting the importance of assessing occupational risks and environmental persistence (Zuanazzi, Ghisi, & Oliveira, 2020).
Chemical Synthesis and Industrial Applications
The synthesis of related fluorinated compounds, such as 2-fluoro-4-bromobiphenyl, underlines the chemical industry's efforts to develop efficient, cost-effective methods for producing key intermediates in pharmaceuticals and agrochemicals. This research addresses challenges in synthesis, offering insights into large-scale production and environmental considerations (Qiu, Gu, Zhang, & Xu, 2009).
Advanced Oxidation Processes for Degradation
Investigations into advanced oxidation processes (AOPs) for degrading recalcitrant compounds in wastewater from industries such as pharmaceuticals demonstrate the potential for removing toxic pollutants effectively. This research is crucial for developing treatment technologies that ensure environmental safety and compliance with regulatory standards (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Biomedical and Pharmaceutical Research
Studies on compounds like 4-phenylbutyric acid explore its role as a chemical chaperone in various biological systems, highlighting its potential therapeutic effects in addressing proteostasis, reducing endoplasmic reticulum stress, and treating diseases related to protein misfolding. This research opens avenues for developing novel treatments for a range of conditions, from neurodegenerative disorders to metabolic diseases (Kolb, Ayaub, Zhou, Yum, Dickhout, & Ask, 2015).
Safety And Hazards
properties
IUPAC Name |
2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O3/c13-9-3-1-8(2-4-9)10-5-11(16)15(7-14-10)6-12(17)18/h1-5,7H,6H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTIZQASEAPNCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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